molecular formula C16H10N2O4 B11694093 (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 15601-45-3

(4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11694093
CAS No.: 15601-45-3
M. Wt: 294.26 g/mol
InChI Key: DLKLBYNRYHZMMX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an oxazol-5(4H)-one ring, with a nitro group positioned on the benzylidene moiety. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of (Z)-4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized products such as carboxylic acids.

Scientific Research Applications

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, including the oxazol-5(4H)-one ring and the nitrobenzylidene moiety

Properties

CAS No.

15601-45-3

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10-

InChI Key

DLKLBYNRYHZMMX-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.